2-bromo-5-chloro-7-methyl-[1,3]thiazolo[5,4-d]pyrimidine
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Overview
Description
2-bromo-5-chloro-7-methyl-[1,3]thiazolo[5,4-d]pyrimidine is a heterocyclic compound that belongs to the thiazolopyrimidine family. The structure of this compound includes a thiazole ring fused with a pyrimidine ring, which contributes to its unique chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-5-chloro-7-methyl-[1,3]thiazolo[5,4-d]pyrimidine typically involves the reaction of 4-amino-5-bromo-2-chloro-6-methylpyrimidine with carbon disulfide in the presence of potassium hydroxide (KOH) in dimethylformamide (DMF). This reaction yields 5-chloro-7-methylthiazolo[4,5-d]pyrimidine-2(3H)-thione, which is then alkylated at the sulfur atom with various alkyl halides in the presence of triethylamine (Et3N) in acetonitrile .
Industrial Production Methods
the synthetic routes mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes .
Chemical Reactions Analysis
Types of Reactions
2-bromo-5-chloro-7-methyl-[1,3]thiazolo[5,4-d]pyrimidine undergoes various chemical reactions, including substitution, oxidation, and reduction reactions. The compound can be further functionalized by substituting the chlorine or bromine atoms with other functional groups using suitable reagents .
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used to oxidize the thiazole ring.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed to reduce the pyrimidine ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can modify the thiazole or pyrimidine rings .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-bromo-5-chloro-7-methyl-[1,3]thiazolo[5,4-d]pyrimidine involves its interaction with various molecular targets and pathways. The compound can bind to DNA and proteins, leading to the inhibition of essential biological processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, resulting in cell death . Additionally, the compound can interact with specific receptors, modulating their activity and affecting cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-bromo-7-methyl-5-oxo-5H-1,3,4-thiadiazolo[3,2-a]pyrimidine: This compound exhibits similar antimicrobial properties.
Thiazolo[4,5-b]pyridines: These compounds share a similar thiazole-pyrimidine structure and have been studied for their anticancer and antimicrobial activities.
Uniqueness
2-bromo-5-chloro-7-methyl-[1,3]thiazolo[5,4-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and chlorine atoms in the structure allows for versatile chemical modifications, making it a valuable compound for further research and development .
Properties
CAS No. |
2613385-28-5 |
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Molecular Formula |
C6H3BrClN3S |
Molecular Weight |
264.5 |
Purity |
95 |
Origin of Product |
United States |
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